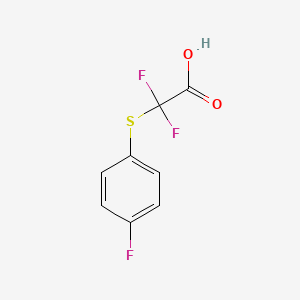

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid, does not appear to be directly studied in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics and behaviors. For instance, the analysis of (2,4-dichlorophenoxy)acetic acid (2,4-D) in commercial formulations is discussed, which shares a phenyl ring and acetic acid moiety with our compound of interest . Additionally, the synthesis and structural analysis of 2-(4-fluorophenoxy) acetic acid provides relevant information on a compound with a similar fluorophenyl structure and acetic acid component .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that contain a phenol or phenyl group, which is then reacted with other reagents to introduce the desired functional groups. For example, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . This method could potentially be adapted for the synthesis of this compound by choosing appropriate sulfur-containing reagents to introduce the thioether linkage.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using crystallography. For instance, 2-(4-fluorophenoxy) acetic acid crystallizes in the monoclinic crystal system and its structure is stabilized by various intermolecular interactions . These findings suggest that the molecular structure of our compound of interest would also likely exhibit a complex network of interactions, potentially including hydrogen bonding and van der Waals forces.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the analysis of related compounds can provide some context. The presence of the acetic acid moiety indicates a potential for esterification and other acid-base reactions . The fluorine atoms could influence the reactivity and electronic properties of the molecule, as seen in the analysis of primary amines using a fluorogenic reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related studies. For example, the crystal data of 2-(4-fluorophenoxy) acetic acid, such as cell dimensions and density, provide a basis for predicting the solid-state properties of our compound . The use of gas-liquid chromatography and mass spectrometry in the analysis of 2,4-D suggests that similar techniques could be employed to study the physical properties of this compound, such as its boiling point, solubility, and stability .

Scientific Research Applications

Fluorographic Procedures

A fluorographic procedure utilizing acetic acid as a solvent for 2,5-diphenyloxazole (PPO) was optimized, providing a simple, sensitive, and efficient method for the detection of radioactivity in polyacrylamide gels. This method showed technical advantages over existing procedures and demonstrated the utility of acetic acid in fluorographic applications (Skinner & Griswold, 1983).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) showcased an efficient method for the synthesis of mono-fluorinated compounds. This study highlighted the impact of various parameters on fluorination efficiency and demonstrated the potential of electrochemical methods in the synthesis of fluorinated compounds (Balandeh et al., 2017).

Advanced Materials Development

Research on novel poly(aryl ether)s incorporating 2-perfluoroalkyl-activated bisfluoro monomers revealed outstanding thermooxidative stability and high glass transition temperatures. These polymers, synthesized from a monomer related to 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid, exhibit potential for high-performance materials due to their excellent solubility and mechanical properties (Banerjee & Maier, 1999).

Safety Assessments in Food Contact Materials

The safety assessment of substances related to this compound for use as polymer production aids during the manufacture of fluoropolymers intended for food contact materials has been conducted. These studies ensure the consumer safety of materials that come into contact with food, underscoring the importance of rigorous safety evaluations in the development of new materials (Flavourings, 2014).

Safety and Hazards

properties

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWNTQJUSIWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)